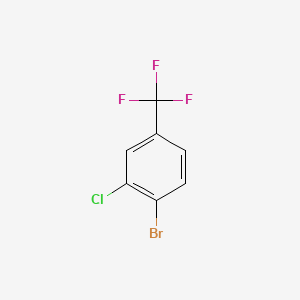

4-Bromo-3-chlorobenzotrifluoride

説明

4-Bromo-3-chlorobenzotrifluoride is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar bromo- and chloro- substituted aromatic compounds, as well as trifluoromethyl groups, which are relevant to understanding the properties and reactivity of 4-Bromo-3-chlorobenzotrifluoride.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of bromine trifluoride (BrF3) as a reagent due to its ability to introduce nucleophilic fluoride ions into organic molecules . For instance, BrF3 can be used to construct compounds with various fluorinated groups, such as CF2, CF3, CHF2, or CF2COOH, by reacting with molecules that contain soft bases like nitrogen or sulfur atoms . Additionally, the synthesis of bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, can be achieved through radical copolymerization processes, starting with the addition of bromine to chlorotrifluoroethylene .

Molecular Structure Analysis

The molecular structure of bromine trifluoride, a related compound, has been determined to have a planar distorted T structure with varying bond lengths and angles . For compounds similar to 4-Bromo-3-chlorobenzotrifluoride, such as 4-bromo-2,6-dichlorobenzonitrile, the molecular structure is described as normal, with notable interactions between the Lewis base (CN) and the Lewis acid (Br) in the crystal packing . These structural insights can be extrapolated to hypothesize about the molecular geometry of 4-Bromo-3-chlorobenzotrifluoride.

Chemical Reactions Analysis

Bromine trifluoride is known for its selective reactions in organic chemistry, such as fluorinating heteroatoms, substituting carbon-halogen bonds with carbon-fluorine bonds, and constructing trifluoromethyl (CF3) and difluoromethylene (CF2) groups . The reactivity of bromo- and chloro- substituted compounds can also be influenced by the presence of fluorine atoms, as seen in the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, which leads to cleavage of the carbon skeleton and formation of polyfluorocarboxylic acid sodium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques. For example, 3-chloro-4-bromo-3,4,4-trifluorobutene-1 has been investigated using NMR spectroscopy to obtain chemical shifts and coupling constants, which are affected by temperature and solvent effects . Vibrational analysis of compounds like 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline has been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques, providing insights into the effects of substituents on the vibrational spectra . Additionally, thermodynamic properties, such as heat capacity, entropy, enthalpy, and Gibbs free energy, have been calculated for fluoropyridines, which can be related to the study of 4-Bromo-3-chlorobenzotrifluoride .

科学的研究の応用

Synthesis and Co-Telomerization

4-Bromo-3-chlorobenzotrifluoride is utilized in the synthesis of complex compounds. For instance, its derivatives, 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, have been synthesized and successfully copolymerized with hexafluoropropene oxide derived acid fluorides. This process highlights its potential in creating complex fluorinated compounds useful in various scientific applications (Ito et al., 1979).

Vibrational Analysis and NLO Materials

The compound is studied for its potential in nonlinear optics (NLO) materials. For example, vibrational analyses of derivatives like 4-bromo-3-(trifluoromethyl)aniline have been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques, contributing to the understanding of its structural and electronic properties, which are vital for NLO applications (Revathi et al., 2017).

NMR Investigations

Nuclear magnetic resonance (NMR) spectroscopy is another key area where 4-Bromo-3-chlorobenzotrifluoride derivatives are researched. Investigations using 19F, 13C, and 1H NMR spectroscopy have been conducted on related compounds to understand their chemical properties and behavior. These studies are crucial for the development of new materials and pharmaceuticals (Hinton & Jaques, 1974).

Epoxidation and Isomerization

The compound is involved in epoxidation reactions. Studies show that epoxidation of derivatives like 3-chloro(bromo)heptafluoro-1-butenes leads to the formation of polyfluorocarboxylic acid sodium salts, indicating its reactivity and potential applications in organic synthesis (Zapevalov et al., 2004).

Electrophosphorescence in OLEDs

4-Bromo-3-chlorobenzotrifluoride derivatives are also being explored in the field of organic light-emitting diodes (OLEDs). A study demonstrates the synthesis of 4-Bromo-9,9'-spirobifluorene and its use in developing high-efficiency phosphorescent OLEDs (Jiang et al., 2009).

Chemical Analysis and Environmental Applications

The compound's derivatives are also significant in environmental chemistry. For instance, reductive dechlorination of related compounds by Alcaligenes denitrificans demonstrates its potential in bioremediation and environmental cleanup processes (van den Tweel et al., 1987).

Safety and Hazards

作用機序

Target of Action

4-Bromo-3-chlorobenzotrifluoride is a halogenated hydrocarbon It’s known to be used in the preparation of functionalized arylmanganese compounds .

Mode of Action

It’s known that it can be used in the preparation of functionalized arylmanganese compounds . This suggests that it may interact with manganese in some way, possibly through a halogen-metal exchange reaction or through direct insertion of manganese into aromatic and benzylic halides .

Biochemical Pathways

Given its use in the preparation of functionalized arylmanganese compounds , it may be involved in pathways where these compounds play a role.

Result of Action

Its known application is in the preparation of functionalized arylmanganese compounds , which suggests it may have roles in synthetic chemistry rather than biological systems.

Action Environment

Its primary known application is in the preparation of functionalized arylmanganese compounds

特性

IUPAC Name |

1-bromo-2-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTIHGGJJMXISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558307 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chlorobenzotrifluoride | |

CAS RN |

402-04-0 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)